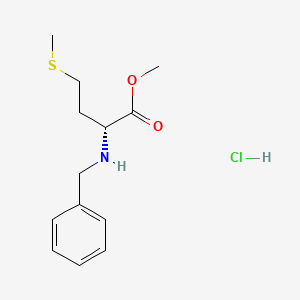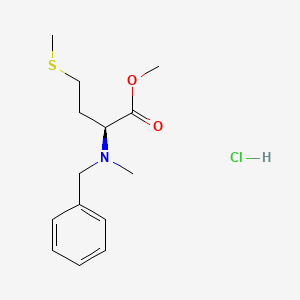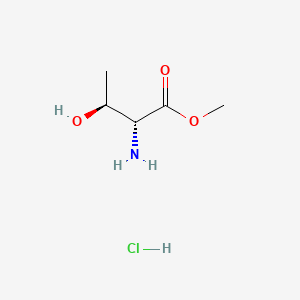
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride is a diamino acid derivative that features two amino groups attached to a hexanedioic acid backbone. This compound is notable for its stereochemistry, with the (2R,5S) configuration indicating the specific spatial arrangement of its atoms. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride typically involves the use of specific starting materials and reagents under controlled conditionsThe reaction conditions often require careful temperature control and the use of solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as batch processing or continuous flow synthesis. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxylic acid groups can produce alcohols .
Scientific Research Applications
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in enzyme inhibition and receptor modulation.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-Diaminohexanoic acid: A similar compound without the dihydrochloride salt form.
(2R,5S)-2,5-Diammoniohexanoate: The conjugate acid form of (2R,5S)-2,5-Diaminohexanoic acid.
Uniqueness
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to its analogs .
Properties
CAS No. |
213686-09-0 |
|---|---|
Molecular Formula |
C6H13ClN2O4 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(2S,5R)-2,5-diaminohexanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O4.ClH/c7-3(5(9)10)1-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H/t3-,4+; |
InChI Key |
XIZDISSKXQKPPY-HKTIBRIUSA-N |
SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl |
Synonyms |
(2R,5S)-2,5-Diaminohexanedioicaciddihydrochloride; 213686-09-0; AKOS015911730; AK-34085; FT-0647501; (5R,2S)-2,5-Diaminoadipicaciddihydrochloride; I14-37360 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















